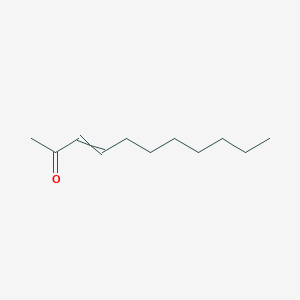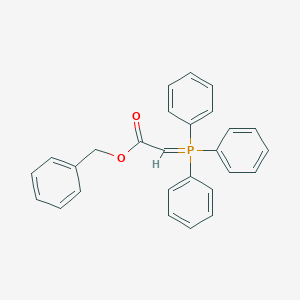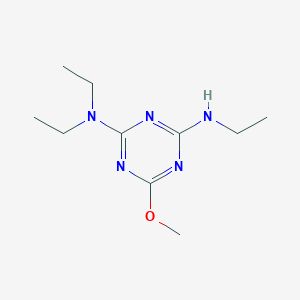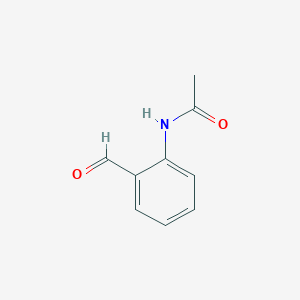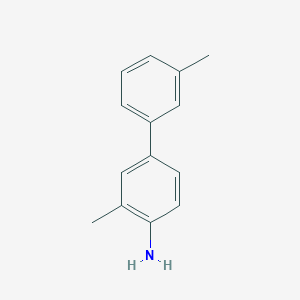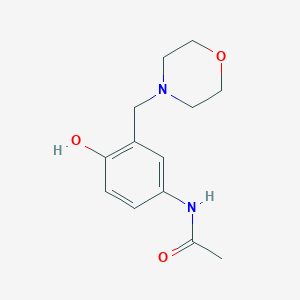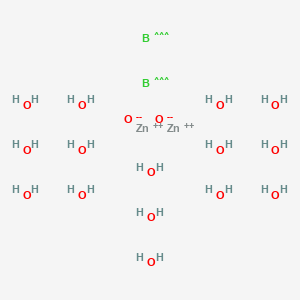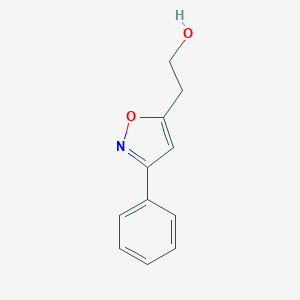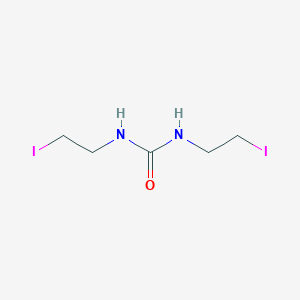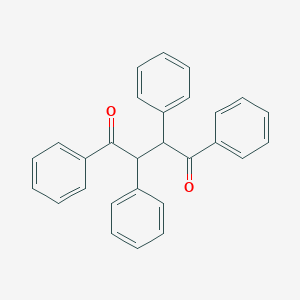
alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol, also known as BHAM, is an organic compound that belongs to the class of benzodioxane derivatives. BHAM has been widely studied for its potential application in various fields, including biomedical research, drug development, and material science.
Mecanismo De Acción
The exact mechanism of action of alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing oxidative stress and activating the caspase-dependent apoptotic pathway. This compound has also been shown to inhibit the activity of multidrug resistance-associated protein 1 (MRP1), which is involved in drug resistance in cancer cells. In addition, this compound has been found to disrupt bacterial cell membrane integrity and inhibit bacterial DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to reduce the expression of anti-apoptotic proteins, such as Bcl-2 and survivin, and increase the expression of pro-apoptotic proteins, such as Bax and caspase-3. Moreover, this compound has been shown to increase the production of reactive oxygen species (ROS) and reduce the activity of antioxidant enzymes, such as catalase and superoxide dismutase. This compound has also been found to disrupt bacterial cell membrane integrity and inhibit bacterial DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, this compound also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Moreover, this compound can interact with other compounds and proteins in the cell, which can complicate its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for the study of alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol. One direction is to investigate the potential application of this compound in combination with other drugs or therapies for cancer and bacterial infections. Another direction is to explore the molecular mechanisms underlying the antitumor and antibacterial activity of this compound, including its interaction with cellular proteins and signaling pathways. Moreover, the development of novel this compound derivatives with improved solubility, bioavailability, and efficacy could enhance its potential as a therapeutic agent.
Métodos De Síntesis
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol can be synthesized through a multi-step process that involves the reaction of 3-hydroxypropylamine with 2,3-dihydroxybenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through a methylation reaction using dimethyl sulfate. This synthesis method has been optimized to produce this compound with high purity and yield.
Aplicaciones Científicas De Investigación
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been extensively studied for its potential application in biomedical research, particularly in the field of cancer therapy. This compound has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting tumor cell proliferation. Moreover, this compound has been found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, by increasing their intracellular accumulation and reducing drug resistance. This compound has also been investigated for its potential application in the treatment of bacterial infections, as it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
13627-76-4 |
|---|---|
Fórmula molecular |
C13H19NO4 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
3-[[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]amino]propan-1-ol |
InChI |
InChI=1S/C13H19NO4/c15-7-3-6-14-8-10(16)13-9-17-11-4-1-2-5-12(11)18-13/h1-2,4-5,10,13-16H,3,6-9H2 |
Clave InChI |
ZCADBAFJROJWGG-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)C(CNCCCO)O |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)C(CNCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



